![molecular formula C20H17FO4 B5785891 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one
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Overview
Description
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves the reaction of 4-fluorobenzaldehyde with 3,4,7-trimethylchromen-2-one in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group or the chromen-2-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one include:
- 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde
- 2-(4-fluorophenyl)ethanol
- 1-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-butanone
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a fluorophenyl group, an oxoethoxy linkage, and a chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one, and how can purity be optimized?
- Methodology : The synthesis typically involves electrophilic aromatic substitution to introduce the 4-fluorophenyl group to the coumarin core, followed by etherification with 2-oxoethoxy. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ for efficient ether bond formation .
- Purification : Recrystallization from ethanol or column chromatography with silica gel (eluent: hexane/ethyl acetate 3:1) improves purity (>95%) .
- Yield optimization : Vary reaction time (6-12 hrs) and temperature (60-80°C) to balance between side reactions and completion .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Refinement with SHELXL (using Hirshfeld atom refinement for accurate H-atom positioning) resolves bond lengths and angles .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C3, C4, C7; fluorophenyl coupling constants at δ 7.2-7.8 ppm) .
- FT-IR : Identify carbonyl stretches (~1740 cm⁻¹ for lactone, ~1680 cm⁻¹ for ketone) .
Q. What are the solubility and stability profiles under varying laboratory conditions?
- Methodology :
- Solubility screening : Test in DMSO (high solubility, >50 mg/mL), ethanol (moderate, ~10 mg/mL), and water (<1 mg/mL) for biological assay compatibility .
- Stability :
- pH sensitivity : Degrades at pH <3 or >10; use buffered solutions (pH 6-8) for long-term storage .
- Thermal stability : Stable up to 150°C (DSC analysis) but decomposes at higher temperatures .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., thermal motion, disorder) be resolved during structure determination?
- Methodology :
- Refinement strategies : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. For high thermal motion, apply anisotropic displacement parameters .
- Cross-validation : Compare with DFT-calculated geometries (e.g., Gaussian09) to validate bond angles and torsional strain .
- Data deposition : Validate using checkCIF/PLATON to identify outliers (e.g., ADPs > 0.05 Ų) .
Q. What experimental designs are effective in elucidating the compound’s mechanism of action in cancer cell lines?
- Methodology :
- Enzyme inhibition assays : Target kinases (e.g., PI3K, EGFR) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Docking studies : Perform AutoDock Vina simulations with PDB structures (e.g., 1XKK for EGFR) to predict binding modes. Focus on fluorophenyl interactions with hydrophobic pockets .
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify cell death in HeLa or HepG2 lines .
Q. How do structural modifications (e.g., methyl vs. ethyl groups) impact biological activity and selectivity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 3,4,7-triethyl variant) and compare IC₅₀ values in cytotoxicity assays. Methyl groups enhance solubility but reduce membrane permeability .
- LogP analysis : Measure via HPLC to correlate lipophilicity (LogP ~2.5) with cellular uptake .
- Metabolic stability : Use liver microsomes (human/rat) to assess oxidation rates. Fluorophenyl groups reduce CYP450-mediated degradation .
Q. What strategies mitigate conflicting bioactivity data across studies (e.g., varying IC₅₀ values in anti-inflammatory vs. anticancer assays)?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin) to minimize variability .
- Dose-response curves : Generate 8-point curves (0.1–100 µM) with triplicate measurements. Statistical analysis (ANOVA, p<0.05) identifies outliers .
- Target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to confirm off-target effects .
Properties
IUPAC Name |
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4/c1-11-8-17(19-12(2)13(3)20(23)25-18(19)9-11)24-10-16(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWSGPSDQMTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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